1-Phenyl-1H-imidazole-4-carbonitrile
Overview
Description
1-Phenyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position and a nitrile group at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1-Phenyl-1H-imidazole-4-carbonitrile is a compound that has been found to interact with the Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target in cancer research .
Mode of Action
It is known that the compound interacts with its target, the parp-1 enzyme, and inhibits its activity . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately leading to cell death .
Pharmacokinetics
The compound is known to be a solid at room temperature and is highly soluble in water and other polar solvents . These properties may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of PARP-1 by this compound can lead to the accumulation of DNA damage in cells, particularly in cancer cells that have a high rate of DNA replication . This can result in cell death, providing a potential therapeutic effect against cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-imidazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This inhibition suggests that this compound can modulate nitric oxide production, which is crucial for various physiological processes, including vasodilation and neurotransmission.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. In breast cancer cell models such as MCF-7 and Hs578t, it has shown high activity while being non-toxic to the non-neoplastic cell line MCF-10A . This indicates its potential as an anti-cancer agent. Additionally, its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can influence various cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes such as calmodulin-dependent nitric-oxide synthase . This inhibition can lead to a decrease in nitric oxide production, affecting various downstream signaling pathways. Additionally, its interaction with other proteins and enzymes can result in enzyme inhibition or activation, ultimately influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular functions, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution profile is crucial for understanding its therapeutic potential and targeting specific tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.
Scientific Research Applications
1-Phenyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1H-imidazole: Similar structure but lacks the nitrile group.
4-Phenyl-1H-imidazole: Similar structure but with different substitution patterns.
Uniqueness: 1-Phenyl-1H-imidazole-4-carbonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
1-phenylimidazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSOWJSXAXEOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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